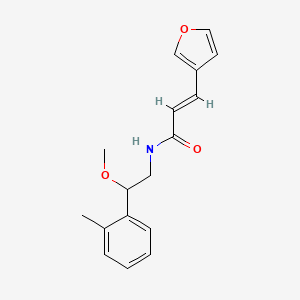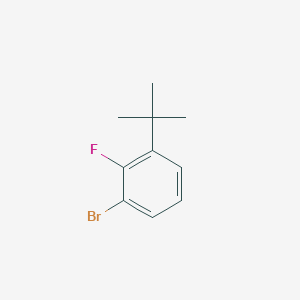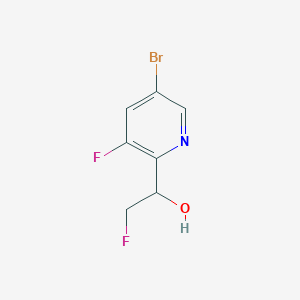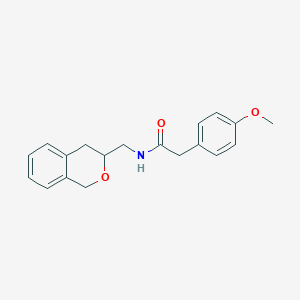
(E)-3-(furan-3-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(furan-3-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide, also known as Furan-3-yl-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide, is a synthetic organic compound that has gained significant attention in scientific research. This compound is a derivative of acrylamide and has been studied for its potential use in various fields, including medicinal chemistry, material science, and biological research. In
Scientific Research Applications
Synthesis and Chemical Properties
Acrylamide and furan derivatives serve as versatile building blocks in organic synthesis, offering pathways to various bioactive molecules and materials. One study discusses stereoselective routes to hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid, utilizing the Diels–Alder adduct of ethyl (E)-3-nitroacrylate and furan, indicating the potential utility of acrylamide derivatives in synthesizing complex molecular architectures (Masesane & Steel, 2004).
Biological Activities and Applications
Antidepressant Effects : Research on specific acrylamide derivatives has shown potential antidepressant activity in animal models. One study on 3-furan-2-yl-N-p-tolyl-acrylamide derivatives demonstrated antidepressant-like behavior in mice, indicating the potential therapeutic applications of these compounds in treating depressive disorders (Targowska-Duda et al., 2014).
Neuropathic Pain Reduction : Another study found that (E)-3-furan-2-yl-N-p-tolyl-acrylamide and its derivative DM489 decreased neuropathic pain in mice models, predominantly through the potentiation of α7 nicotinic acetylcholine receptors. This suggests the potential of these compounds in managing neuropathic pain conditions (Arias et al., 2020).
Safety and Toxicological Aspects
While the specific compound "(E)-3-(furan-3-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide" was not directly associated with studies on safety and toxicology, research on acrylamide has been extensive, given its presence in cooked foods and potential health implications. One review extensively covers the chemistry, biochemistry, and safety of acrylamide, discussing its formation in foods, metabolic pathways, and toxicological profile, providing a foundation for understanding the safety considerations related to acrylamide and its derivatives (Friedman, 2003).
properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-13-5-3-4-6-15(13)16(20-2)11-18-17(19)8-7-14-9-10-21-12-14/h3-10,12,16H,11H2,1-2H3,(H,18,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGNMHZXEHHZKJ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C=CC2=COC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(CNC(=O)/C=C/C2=COC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2659354.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2659355.png)
![N-(4-acetylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2659356.png)



![N-(3-cyanothiolan-3-yl)-2-[(3-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2659363.png)
![1-Morpholino-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2659364.png)

![1,2-Dimethylimidazo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B2659366.png)
![1-Benzhydryl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2659368.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2659372.png)
![N-(3-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2659376.png)